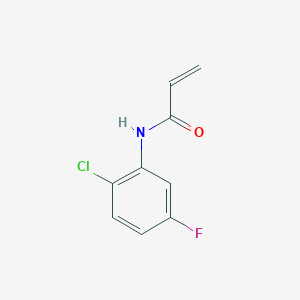

N-(2-chloro-5-fluorophenyl)prop-2-enamide

Description

Significance of N-Arylprop-2-enamide Derivatives in Contemporary Organic Chemistry

N-Arylprop-2-enamide derivatives, often referred to as N-arylacrylamides, are a class of compounds that have garnered substantial attention in organic synthesis and medicinal chemistry. guidechem.com These structures serve as versatile building blocks and are present in a variety of biologically active molecules. The amide linkage provides structural rigidity and the capacity for hydrogen bonding, while the aryl group can be functionalized to modulate properties such as solubility, lipophilicity, and electronic character. The synthetic accessibility of N-arylacrylamides, often prepared through the acylation of anilines, further enhances their utility as precursors for more complex molecular designs. libretexts.org

Unique Structural Attributes and Reactivity Profile of the Acrylamide (B121943) Moiety

The acrylamide moiety is an α,β-unsaturated carbonyl system that is a prominent feature in a wide array of chemical contexts. nih.gov Its defining characteristic is its electrophilicity at the β-carbon, which makes it a classic Michael acceptor. researchgate.netnist.gov This reactivity allows for the conjugate addition of a diverse range of nucleophiles, including thiols, amines, and carbanions, providing a powerful tool for the formation of new carbon-heteroatom and carbon-carbon bonds. researchgate.net While unfunctionalized acrylamides are considered relatively weak electrophiles, their reactivity can be tuned by the substituents on the nitrogen and the vinyl group. guidechem.com This tunable reactivity is a key reason for their prevalence in the design of covalent inhibitors in medicinal chemistry. guidechem.comguidechem.com

The reactivity of the acrylamide moiety is central to the chemical profile of N-(2-chloro-5-fluorophenyl)prop-2-enamide. The general reaction of an acrylamide as a Michael acceptor is depicted below:

Figure 1: Michael Addition to the Acrylamide Moiety. The electrophilic β-carbon of the acrylamide system is susceptible to attack by nucleophiles (Nu-), leading to the formation of a conjugate adduct. This reactivity is a cornerstone of the chemical utility of acrylamide derivatives.

Role of Halogenated Aromatic Substituents in Chemical Systems

The substitution pattern in this compound, with a chlorine atom ortho to the amide linkage and a fluorine atom meta to it, presents a unique electronic and steric environment. The ortho-chloro substituent can exert steric hindrance that may influence the conformation of the molecule around the N-C(aryl) bond.

Research Gaps and Motivations for Comprehensive Investigation of this compound

This lack of information provides a strong motivation for its comprehensive investigation. The unique combination of a reactive acrylamide moiety and the specific 2-chloro-5-fluoro substitution pattern on the phenyl ring suggests that this compound could possess novel properties.

Key motivations for future research include:

Synthesis and Characterization: Developing an efficient synthesis for this compound and fully characterizing it using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide foundational data for the scientific community.

Reactivity Studies: A detailed investigation of its reactivity, particularly as a Michael acceptor with a range of nucleophiles, would quantify the influence of the di-halogenated phenyl ring on the reactivity of the acrylamide moiety.

Exploration as a Synthetic Building Block: Its potential as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds through intramolecular cyclization reactions, is a promising area for exploration.

Assessment of Biological Potential: Given that many N-arylprop-2-enamide derivatives exhibit biological activity, a preliminary screening of this compound for various biological activities could be a fruitful line of inquiry.

The systematic study of this compound would not only fill a gap in the chemical literature but also potentially provide a valuable new tool for organic synthesis and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Related N-Arylprop-2-enamide Building Blocks This table presents data for related compounds to provide context for the anticipated properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| N-(2-fluorophenyl)-2-chloropropanamide | C₉H₉ClFNO | 201.625 | nist.gov |

| 2-chloro-5-fluoro-N-prop-2-enylbenzamide | C₁₀H₉ClFNO | 213.63 | nih.gov |

| 2-Chloro-5-fluorophenol | C₆H₄ClFO | 146.54 | nih.gov |

Note: The data in this table is for structurally related, but distinct, chemical compounds. No direct experimental data for this compound was found in the searched literature.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-5-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPDCLFNAUXTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches to N 2 Chloro 5 Fluorophenyl Prop 2 Enamide

Established Synthetic Pathways for N-Arylprop-2-enamides

The formation of the amide bond is a cornerstone of organic chemistry, and several reliable methods have been established for the synthesis of N-arylprop-2-enamides. These can be broadly categorized into three main approaches.

Acyl Halide and Amine Coupling Reactions

The reaction between an acyl halide and an amine is a classic and widely used method for amide bond formation, often referred to as the Schotten-Baumann reaction. niscpr.res.inresearchgate.net This approach involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. For the synthesis of N-(2-chloro-5-fluorophenyl)prop-2-enamide, this would involve the reaction of 2-chloro-5-fluoroaniline (B1301171) with propenoyl chloride (acryloyl chloride).

A general procedure for this type of reaction involves dissolving the substituted aromatic primary amine, such as 2-chloro-5-fluoroaniline, and a base, typically triethylamine (B128534), in a dry aprotic solvent like acetone. uobaghdad.edu.iq Acryloyl chloride is then added dropwise, usually at a reduced temperature (5-10 °C) to control the exothermic reaction. uobaghdad.edu.iq The triethylamine acts as a scavenger for the hydrogen chloride gas that is produced during the reaction, driving the equilibrium towards the product. uobaghdad.edu.iq After the addition is complete, the reaction is typically stirred for several hours at room temperature. uobaghdad.edu.iq The workup usually involves filtration to remove the triethylammonium (B8662869) chloride salt, followed by extraction and purification of the final product. uobaghdad.edu.iq

Table 1: Examples of N-Substituted Acrylamide (B121943) Synthesis via Acyl Halide and Amine Coupling

| Amine | Acyl Chloride | Solvent | Base | Yield (%) | Reference |

| Substituted Aromatic Amines | Acryloyl Chloride | Acetone | Triethylamine | Not specified | uobaghdad.edu.iq |

| Benzylamine | Acetyl Chloride | Dichloromethane (B109758)/Water | Aqueous Base | Not specified | researchgate.net |

This table illustrates the general conditions for the Schotten-Baumann reaction for synthesizing N-substituted amides.

Direct Amidation Strategies Utilizing Activated Carboxylic Acid Derivatives

Direct amidation involves the coupling of a carboxylic acid with an amine, which requires the activation of the carboxylic acid to facilitate the reaction. This can be achieved using various coupling agents. For the synthesis of this compound, this would entail the direct reaction of acrylic acid with 2-chloro-5-fluoroaniline in the presence of a suitable catalyst or activating agent.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The reaction is typically carried out in aprotic solvents such as dichloromethane or dimethylformamide (DMF) at room temperature or with moderate heating.

Another approach is the use of boric acid as a catalyst. niscpr.res.in In this method, the acrylic acid and the amine are reacted in the presence of a catalytic amount of boric acid, which activates the carboxylic acid for nucleophilic attack by the amine. niscpr.res.in This method has been shown to be effective for the synthesis of various N-substituted acrylamides. niscpr.res.in

Microwave-Assisted Synthetic Protocols for Arylcinnamamides

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach that can accelerate reaction rates, improve yields, and reduce the use of solvents. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various amides, including arylcinnamamides.

In a typical microwave-assisted amidation, a carboxylic acid and an amine can be reacted in the presence of a catalyst under microwave irradiation. For example, the synthesis of N-(furan-2-ylmethyl)-3-(substituted phenyl) acrylamides has been achieved with high yields in short reaction times (7-21 minutes) using boric acid as a catalyst under microwave irradiation. niscpr.res.in This method offers a significant improvement over conventional heating, which required 11 hours for the same transformation. niscpr.res.in The use of microwave heating can lead to a 6-17% increase in yield compared to conventional methods. niscpr.res.in

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Acrylamides

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Acrylamide Synthesis | Conventional | 11 hours | Lower | niscpr.res.in |

| Acrylamide Synthesis | Microwave | 7-21 minutes | 6-17% higher | niscpr.res.in |

This table highlights the advantages of microwave-assisted synthesis in terms of reaction time and yield for acrylamide derivatives.

Synthesis of Halogenated Phenyl-Substituted Amides

The presence of halogen atoms on the aromatic ring introduces specific challenges and opportunities in the synthesis of this compound.

Halogen-Bonding Mediated Amide Formation

A more recent and advanced strategy for amide bond formation involves the use of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This interaction can be harnessed to mediate chemical reactions, including amide synthesis. While specific examples for the synthesis of this compound using this method are not yet prevalent in the literature, the general principle offers a promising avenue for future research. This approach could potentially offer unique reactivity and selectivity profiles in the synthesis of halogenated amides.

Divergent Synthetic Routes to α-Halogenated Amide Scaffolds

The synthesis of α-halogenated amides, which are crucial precursors and structural analogs to compounds like this compound, can be achieved through innovative and divergent methods. A notable strategy involves the double electrophilic activation of ynamides. scispace.com This method provides a modular and efficient pathway to a variety of α-halogenated amides and esters from readily available starting materials. scispace.com

The process is initiated by the reaction of an ynamide with in situ generated hydrochloric acid (HCl) and an electrophilic halogenation reagent. This reaction proceeds smoothly at room temperature in the presence of water or an alcohol. scispace.com The key to this transformation is the sequential generation of highly reactive intermediates: an activated keteniminium ion followed by an α-halo-chloroiminium ion. scispace.com The subsequent hydrolysis or alcoholysis of the iminium intermediate yields the desired α-halogenated amide or ester, respectively. scispace.com

A significant advantage of this methodology is its divergent nature, allowing for the synthesis of a diverse range of products by simply varying the ynamide substrate, the halogen source, and the nucleophile (water or alcohol). scispace.com The reaction is generally fast, often completing within minutes, and proceeds under mild conditions. scispace.com

Research has demonstrated the broad scope of this transformation with various ynamides. scispace.com While the isolation of some products, such as α-iodinated amides, can be challenging due to stability issues, the method is generally robust for non-aromatic ynamides. scispace.com

Table 1: Examples of Divergent Synthesis of α-Halogenated Amides from Ynamides

| Ynamide Substrate | Halogenating Agent | Nucleophile | Product | Yield |

|---|---|---|---|---|

| N-Benzyl-N-(phenylethynyl)aniline | N-Chlorosuccinimide (NCS) | H₂O | 2-chloro-N-benzyl-N,2-diphenylacetamide | 95% |

| N-Methyl-N-(phenylethynyl)aniline | N-Bromosuccinimide (NBS) | H₂O | 2-bromo-N-methyl-N,2-diphenylacetamide | 92% |

| N-(Cyclohexylethynyl)-N-methylcyclohexanamine | N-Iodosuccinimide (NIS) | H₂O | 2-cyclohexyl-N-(cyclohexylmethyl)-2-iodoacetamide | 50% (NMR) |

| N-Benzyl-N-(phenylethynyl)aniline | N-Chlorosuccinimide (NCS) | Methanol | Methyl 2-chloro-2-phenylacetate | 85% |

Data is illustrative and based on findings reported in synthetic methodologies for α-halogenated amides. scispace.com

Stereochemical Control in Prop-2-enamide Synthesis

The synthesis of prop-2-enamides with defined stereochemistry is a significant challenge in organic synthesis. The control of the double bond geometry (E/Z isomerism) is often difficult to achieve with high selectivity using traditional methods. acs.org However, novel approaches have been developed that offer greater control.

One such strategy involves a gold(I)-catalyzed tandem reaction of primary amides with propargyl aldehydes. nih.govacs.org This method proceeds through an amide addition followed by a Meyer-Schuster rearrangement. nih.govacs.org A key feature of this approach is that the stereochemistry of the resulting enamide can be controlled by the choice of solvent and the addition of a catalytic amount of acid. nih.govacs.org Another innovative and flexible method for the stereocontrolled synthesis of enamides is the Wittig olefination of imide precursors, which can be derived from lactams or amides. acs.org This approach has proven effective for synthesizing 2-substituted enamides with high E/Z selectivity, a class of compounds that are particularly challenging to access via other routes. acs.org

Enantioconvergent Hydrogenation Strategies for Enamides

A major challenge in asymmetric hydrogenation is that the E and Z isomers of a prochiral olefin often yield products with opposite enantiomeric configurations, a phenomenon known as divergent hydrogenation. nih.gov This necessitates the use of isomerically pure substrates, which can be difficult and costly to prepare. rsc.org Enantioconvergent hydrogenation strategies overcome this limitation by converting a mixture of E/Z isomers into a single enantiomer of the product. nih.govdiva-portal.org

This has been successfully achieved for the asymmetric hydrogenation of enamides using various transition-metal catalysts. nih.gov N,P-Iridium complexes, for instance, have been shown to be highly effective catalysts for the enantioconvergent hydrogenation of E/Z mixtures of trisubstituted enamides, affording products with excellent enantioselectivity (up to 99% ee). nih.govdiva-portal.org

Mechanistic studies have revealed that the pathway to enantioconvergence can depend on the substrate's structure. nih.govdiva-portal.org For α-aryl enamides, a rapid isomerization of the double bond occurs, leading to a kinetic resolution of the two isomers where one isomer is preferentially hydrogenated. nih.gov In the case of α-alkyl enamides, enantioconvergence is often achieved through substrate chelation, without prior isomerization of the double bond. nih.gov

Rhodium catalysts, particularly with C2-symmetric bis(phospholane) ligands like DuPHOS, have also demonstrated the ability to hydrogenate both (Z)- and (E)-isomeric enamides to products with the same absolute configuration and high enantiomeric excess. rsc.org Furthermore, the development of organocatalytic systems, such as those using chiral phosphoric acids in combination with a Hantzsch ester as the reducing agent, has provided a metal-free alternative for the highly enantioselective hydrogenation of enamides. nih.gov

Table 2: Enantioconvergent Hydrogenation of Trisubstituted Enamides

| Enamide Substrate (E/Z mixture) | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-(1-phenylprop-1-en-2-yl)acetamide | N,P-Iridium Complex | (S) | 98% |

| N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide | N,P-Iridium Complex | (S) | 99% |

| N-(1-cyclohexylprop-1-en-2-yl)acetamide | N,P-Iridium Complex | (R) | 97% |

| Methyl (Z)-2-acetamidocinnamate | Rh-DuPHOS | (R) | >99% |

| Methyl (E)-2-acetamidocinnamate | Rh-DuPHOS | (R) | 98% |

| N-(1-phenylvinyl)acetamide | Chiral Phosphoric Acid / Hantzsch Ester | (R) | 96% |

Data is illustrative and based on findings reported in enantioconvergent hydrogenation studies. nih.govrsc.orgnih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of N 2 Chloro 5 Fluorophenyl Prop 2 Enamide Analogs

Electrophilic Nature and Michael Acceptor Properties of the Prop-2-enamide System

The prop-2-enamide group is an α,β-unsaturated carbonyl system, which confers significant electrophilic character to the molecule. nih.gov The conjugation of the carbon-carbon double bond with the carbonyl group results in polarization of the π-electrons, creating electrophilic centers at both the carbonyl carbon and the β-carbon. youtube.comlibretexts.org This electronic arrangement makes the molecule a classic Michael acceptor, susceptible to nucleophilic attack. nih.govmdpi.com

The primary reaction pathway for α,β-unsaturated carbonyl systems like the prop-2-enamide moiety is nucleophilic addition. rsc.org Nucleophiles can attack either the carbonyl carbon (1,2-addition) or, more commonly, the β-carbon of the double bond (1,4-conjugate addition or Michael addition). youtube.comlibretexts.org For α,β-unsaturated amides, 1,4-addition is the predominant pathway, especially with soft nucleophiles. nih.gov

The mechanism for 1,4-addition involves the attack of a nucleophile on the electron-deficient β-carbon. This leads to the formation of a resonance-stabilized enolate intermediate, which is then typically protonated during workup to yield the final adduct. libretexts.orgrsc.org While α,β-unsaturated amides are generally less electrophilic than their aldehyde, ketone, or ester counterparts, requiring more forcing conditions or catalysis for reaction, they readily react with highly nucleophilic species. nih.govrsc.org Biological nucleophiles, particularly the thiol groups of cysteine residues in proteins, are soft nucleophiles and are known to be primary targets for Michael acceptors. nih.govnih.gov

The reaction can be influenced by the reaction medium. Under basic conditions with a strong nucleophile, the addition precedes protonation. youtube.com Under acidic conditions, the carbonyl oxygen is protonated first, which enhances the electrophilicity of the conjugated system and facilitates the addition of even weak nucleophiles. youtube.com

Table 1: Reactivity of α,β-Unsaturated Systems with Nucleophiles

| Carbonyl Derivative | Relative Electrophilicity | Primary Reaction with Soft Nucleophiles |

|---|---|---|

| Aldehyde | High | 1,4-Addition |

| Ketone | High | 1,4-Addition |

| Ester | Moderate | 1,4-Addition |

| Amide | Low to Moderate | 1,4-Addition |

This table provides a generalized comparison of reactivity.

Kinetic studies of related α-haloamides and chloroacetamides reveal important aspects of alkylation and adduct formation. nih.govnih.gov In these systems, the reaction often proceeds via a nucleophilic substitution (S_N2) mechanism where a nucleophile displaces the halogen atom. nih.gov For N-(2-chloro-5-fluorophenyl)prop-2-enamide, two primary sites are available for alkylation: the β-carbon of the prop-2-enamide system (via Michael addition) and the carbon atoms of the aryl ring (via nucleophilic aromatic substitution, though this is generally less favorable).

The formation of stable, often irreversible covalent adducts with nucleophiles like protein cysteine residues is a key feature of Michael acceptors. nih.gov Studies on related chloroacetamides have shown that they form adducts with nucleobases like deoxyguanosine and thymidine (B127349) through the displacement of the chlorine atom. nih.gov While the prop-2-enamide system of this compound reacts via a different mechanism (Michael addition), the principle of forming stable adducts with biological macromolecules is analogous. The rate of adduct formation is dependent on the electrophilicity of the acceptor and the nucleophilicity of the attacking species.

Influence of Halogen Substituents on Electronic Reactivity of the Aryl Moiety

The chlorine and fluorine atoms attached to the phenyl ring significantly modulate the electronic properties of the entire molecule through a combination of inductive and resonance effects. lumenlearning.combyjus.com

Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. lumenlearning.combyjus.com This effect makes the aryl halide less reactive toward electrophilic aromatic substitution compared to benzene. byjus.com Both chlorine and fluorine are more electronegative than carbon, with fluorine being the most electronegative of all elements, thus exerting the strongest inductive pull. reddit.com

This table summarizes the general electronic effects of fluorine and chlorine on an aromatic ring.

Mechanistic Studies of Intramolecular Transformations

The presence of halogen substituents on the aryl ring and the amide functionality allows for the possibility of intramolecular reactions, particularly cyclization events, often under specific catalytic or thermal conditions.

Studies on related halogenated amide systems have demonstrated their capacity to undergo tandem reactions involving intramolecular cyclization and nucleophilic substitution. rsc.org For instance, halogenation can activate an adjacent bond, facilitating an intramolecular substitution process. researchgate.net In analogs of this compound, it is conceivable that the amide nitrogen or another nucleophilic center could attack the aryl ring, displacing one of the halogen atoms in an intramolecular nucleophilic aromatic substitution (S_NAr) reaction to form a heterocyclic system.

Such cyclizations are often key steps in the synthesis of N-heterocycles. rsc.org The reaction mechanism typically requires the formation of an amide intermediate, which then undergoes an intramolecular cyclization. Radical-mediated transformations are also a known pathway for α-haloamides to form cyclic compounds. nih.gov Furthermore, tandem reactions involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization have been reported for related systems, leading to the formation of complex heterocyclic structures like dihydrofurans. rsc.org While specific studies on this compound are not detailed in the literature, the established reactivity of halogenated amides provides a strong basis for predicting such potential intramolecular transformations. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deoxyguanosine |

| Thymidine |

| Benzene |

Investigating Reaction Pathways and Isomerization Dynamics

The chemical behavior of N-arylpropenamides, including analogs of this compound, is dictated by the reactive enamide functional group. Understanding the pathways of reactions such as hydrogenation and the dynamics of geometric isomerization is crucial for controlling reaction outcomes and synthesizing specific stereoisomers.

Mechanistic Studies of Enamide Hydrogenation Pathways

The catalytic hydrogenation of enamides is a fundamental transformation for producing saturated amides, which are important structural motifs in pharmaceuticals and fine chemicals. Research has focused on understanding the underlying mechanisms to improve catalyst efficiency and enantioselectivity, particularly with earth-abundant 3d transition metals like cobalt, as an alternative to precious metals. uit.noresearchgate.net

Mechanistic investigations into the asymmetric hydrogenation of prochiral enamides using neutral bis(phosphine) cobalt precatalysts have revealed complex reaction pathways. nsf.govnih.gov Two primary mechanistic routes, analogous to those established for rhodium-catalyzed hydrogenations, are the "unsaturated pathway" and the "dihydride pathway". nsf.gov

Unsaturated Pathway: In this mechanism, the enamide substrate coordinates to the metal catalyst first, followed by the reaction with hydrogen. nsf.gov

Dihydride Pathway: This pathway involves the formation of a metal-dihydride complex before the enamide substrate coordinates. nsf.gov

Studies combining kinetic analysis, deuterium (B1214612) labeling, spectroscopy, and Density Functional Theory (DFT) calculations have provided significant insights into cobalt-catalyzed systems. For the hydrogenation of various enamides using a neutral (iPrDuPhos)Co catalyst, experimental evidence strongly supports an unsaturated pathway . nsf.govnih.gov In-situ spectroscopic monitoring identified the (iPrDuPhos)Co(enamide) complex as the catalyst resting state. nih.govresearchgate.net Kinetic studies established a rate law that is first-order in both the cobalt-enamide complex and H₂, but independent of the free enamide concentration, further corroborating the unsaturated mechanism. nih.govresearchgate.net

DFT calculations and deuterium labeling experiments have pinpointed the oxidative addition of H₂ to the cobalt-enamide complex as the irreversible, rate-determining, and selectivity-determining step. nih.govresearchgate.net These studies also provide evidence for a two-electron redox cycle involving cobalt(0) and cobalt(II) intermediates during catalysis. nih.gov

Further computational and experimental work on (PhBPE)Co-catalyzed hydrogenations has explored additional mechanistic possibilities, including a direct Co(0)/Co(II) redox path, a metathesis pathway, and a nonredox Co(II) mechanism involving an aza-metallacycle. uit.noresearchgate.net The results suggest that the operative mechanism can be dependent on the specific enamide substrate and that the phosphine (B1218219) ligand's nature may influence the accessible pathway. researchgate.netresearchgate.net The inclusion of explicit solvent molecules in computational models was found to be critical for accurately predicting transition state stabilization and enantiomeric excess. uit.noresearchgate.net

The versatility of catalytic systems is also highlighted by ruthenium-based catalysts, which, depending on the reaction conditions and additives, can selectively cleave either the C=O bond or the C–N bond of amides during hydrogenation. nih.gov

Table 1: Comparison of Proposed Mechanistic Pathways for Cobalt-Catalyzed Enamide Hydrogenation

| Pathway | Key Feature | Supporting Evidence | Reference |

|---|---|---|---|

| Unsaturated Pathway | Enamide coordinates to catalyst before H₂ activation. | Catalyst resting state identified as Co(enamide) complex; Kinetics are 1st order in [Co-enamide] and [H₂], 0th order in [enamide]; DFT calculations. | nsf.govnih.govresearchgate.net |

| Dihydride Pathway | Catalyst reacts with H₂ to form a dihydride species before enamide coordination. | Proposed as a major alternative pathway for rhodium systems, but less favored for the studied cobalt systems. | nsf.gov |

| Metallacycle Pathway | Involves the formation of an aza-metallacycle intermediate. | Considered a possible non-redox pathway, potentially influenced by the phosphine ligand and substrate. | uit.noresearchgate.net |

| Enamide-Imine Tautomerization | Enamide first tautomerizes to an imine, which is then hydrogenated. | Considered a possibility for certain substrates, adding another layer of complexity to the mechanistic landscape. | uit.noresearchgate.net |

Understanding E/Z Isomerization Processes in Propenamide Systems

The carbon-carbon double bond in propenamide systems allows for the existence of E (entgegen) and Z (zusammen) geometric isomers. The interconversion between these isomers, or E/Z isomerization, is a dynamic process that can be influenced by thermal energy, light (photoisomerization), or catalysis. researchgate.netnih.gov Understanding and controlling this isomerization is vital, as different isomers can possess distinct physical, chemical, and biological properties. researchgate.net

In propenamide analogs like α-thio-β-chloroacrylamides, the Z-isomer is often selectively formed during synthesis. However, the formation of the E-isomer as an impurity can occur, particularly during storage of the solid material. researchgate.net This highlights the importance of understanding the solid-state stability of these compounds. The isomerization can be intentionally induced and accelerated through photoisomerization, using either batch or flow photolysis methods to obtain pure samples of the less stable isomer. researchgate.net

The mechanism of photochemical E/Z isomerization often involves the excitation of the molecule to an electronic excited state. For many activated olefins, this proceeds via a triplet energy transfer from a photocatalyst. mdpi.comnih.gov The process can be summarized as follows:

The photocatalyst absorbs visible light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. mdpi.com

Through a triplet-triplet energy transfer, the catalyst returns to its ground state while the propenamide substrate is promoted to its triplet state. mdpi.comnih.gov

In the triplet state, the π-bond of the alkene is effectively broken, allowing for rotation around the central C-C single bond. nih.gov

The molecule then relaxes back to the ground state, forming a mixture of E and Z isomers, with the ratio often differing from the thermodynamic equilibrium. mdpi.com

Studies on related acylhydrazone systems, which also feature E/Z isomerism, show that the efficiency of isomerization is highly dependent on the relative stability of the isomers. nih.gov Factors such as the formation of intramolecular hydrogen bonds and the electronic and steric effects of substituents can stabilize one isomer over the other, thereby affecting the energy barrier and dynamics of the interconversion process. nih.gov For instance, an intramolecular hydrogen bond in the E-isomer can make its conversion to the Z-isomer more difficult, requiring additional activation energy. nih.gov

Table 2: Factors Influencing E/Z Isomerization in Propenamide and Related Systems

| Factor | Description | Effect on Isomerization | Reference |

|---|---|---|---|

| Light (Photons) | Irradiation, often with a photocatalyst, provides the energy to overcome the rotational barrier of the C=C bond. | Induces E-to-Z or Z-to-E isomerization, often leading to a photostationary state with a different isomer ratio than the thermal equilibrium. | researchgate.netmdpi.comnih.gov |

| Intramolecular H-Bonds | Hydrogen bonding between substituents can lock the conformation, stabilizing one isomer. | Increases the activation energy required for isomerization, potentially lowering the conversion yield to the less stable isomer. | nih.gov |

| Steric Effects | Steric hindrance between bulky substituents can favor the less crowded isomer (typically the E-isomer). | Influences the ground-state energy difference between isomers and the transition state energy for rotation. | nih.gov |

| Electronic Effects | Electron-donating or -withdrawing groups on the aryl ring can alter the electron density of the propenamide system. | Modifies the energy of the π and π* orbitals, affecting the absorption wavelength and the efficiency of photochemical processes. | nih.gov |

Advanced Computational and Theoretical Investigations of N 2 Chloro 5 Fluorophenyl Prop 2 Enamide

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and geometric features of molecules.

The conformational landscape of N-(2-chloro-5-fluorophenyl)prop-2-enamide is dictated by the rotational freedom around the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. DFT calculations are crucial for identifying the most stable conformers and the energy barriers between them.

For the unsubstituted acrylamide (B121943) molecule, computational studies have explored the conformational space defined by the C-C-C=O dihedral angle. mdpi.com These studies reveal that the s-trans (anti) and s-cis (syn) conformations are the most significant, with the planarity of the molecule being a key factor in its stability. The s-trans conformer is generally found to be more stable. For N-substituted acrylamides, the orientation of the substituent on the nitrogen atom introduces additional complexity. In the case of this compound, the bulky and electronically distinct substituted phenyl ring would significantly influence the rotational barrier and the relative stability of different conformers. The presence of the ortho-chloro substituent likely induces a non-planar arrangement to minimize steric hindrance.

Table 1: Illustrative Conformational Energy Analysis for a Substituted Acrylamide Derivative (Note: This data is hypothetical and for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability Ranking |

| Transoid | ~180° | 0.00 | Most Stable |

| Cisoid | ~0° | +2.5 | Less Stable |

| Gauche | ~60° | +1.5 | Intermediate |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, making it a key parameter for predicting susceptibility to nucleophilic attack.

In acrylamide and its derivatives, the α,β-unsaturated carbonyl system creates an electron-deficient β-carbon, making it a soft electrophile that readily reacts with soft nucleophiles. nih.gov The LUMO is typically localized over this conjugated system. For this compound, the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring would further lower the LUMO energy, enhancing its electrophilicity. DFT calculations on related substituted phenylacetamides have shown that the HOMO-LUMO energy gap is a critical factor in determining molecular stability and reactivity. scispace.com A smaller energy gap generally implies higher reactivity. scispace.com

Molecular Electrostatic Potential (MESP) maps, derived from charge density calculations, visually represent the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the MESP would show negative potential around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the amide proton and the β-carbon of the acryloyl group, highlighting its electrophilic nature. scispace.com

Table 2: Projected Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes, as specific data for the title compound is not available in the cited literature. Values are based on trends observed in related molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. jhuapl.edu The first hyperpolarizability (β) is a measure of the second-order NLO response. DFT calculations are a reliable method for predicting these properties.

For a molecule to have a non-zero β value, it must lack a center of symmetry. The structure of this compound, with its substituted phenyl ring and acrylamide moiety, is inherently asymmetric. The presence of electron-donating (amide) and electron-withdrawing (carbonyl, halogenated phenyl ring) groups connected by a π-system facilitates intramolecular charge transfer, a key requirement for a high NLO response. nih.gov Studies on other organic molecules have shown that the magnitude of the first hyperpolarizability is strongly dependent on the electronic nature of the substituents and the length of the conjugated path. nih.gov While no specific calculations for this compound are reported, it is expected to possess a measurable NLO response.

Table 3: Illustrative First Hyperpolarizability Data for a Related Organic Molecule (Note: This data is for a different compound, 3-(2,6-dichlorophenyl)-acrylamide, and serves to illustrate the type of results obtained from NLO calculations.)

| Component | Value (a.u.) |

| βx | -1456.9 |

| βy | -278.4 |

| βz | 1.8 |

| βtotal | 1488.2 |

Computational Modeling of Reaction Mechanisms

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

The reactivity of this compound is dominated by the acrylamide functional group. A primary reaction is the Michael addition of nucleophiles to the β-carbon. Computational studies can model this process by identifying the transition state structure and calculating the associated activation energy barrier. For the reaction of N-phenylacrylamides with nucleophiles like glutathione, computational models have been used to understand the effect of substituents on the reaction rate. nih.gov These studies suggest that the reaction proceeds through a transition state where the new C-S bond is being formed. nih.gov The energy barrier for this process would be influenced by the electronic properties of the N-phenyl substituent. The electron-withdrawing chloro and fluoro groups in this compound are expected to lower the activation energy for nucleophilic attack compared to unsubstituted N-phenylacrylamide.

Beyond simple addition reactions, computational methods can unravel more complex reaction pathways. For instance, in polymerization reactions, DFT can be used to model the initiation, propagation, and termination steps. While the kinetics of acrylamide polymerization have been studied experimentally, acs.org computational modeling could provide a deeper, step-by-step understanding of the underlying molecular interactions. Similarly, the synthesis of this compound, typically via the reaction of 2-chloro-5-fluoroaniline (B1301171) with an acryloyl donor, could be modeled to optimize reaction conditions and understand the formation of any by-products.

Molecular Recognition and Interaction Modeling

The elucidation of molecular recognition pathways is fundamental to understanding the biological activity and potential applications of chemical compounds. For this compound, computational and theoretical investigations provide a powerful lens through which to examine its interactions with biological targets. These in silico approaches allow for the prediction and analysis of binding modes, interaction energies, and the specific non-covalent forces that govern the formation of a ligand-target complex.

The study of ligand-target interactions for compounds like this compound employs a variety of sophisticated computational methodologies. These techniques are designed to model the dynamic and energetic landscape of a molecule as it approaches and binds to a receptor, typically a protein.

Molecular Dynamics (MD) Simulations: A cornerstone of computational biochemistry, MD simulations are used to predict the time-dependent behavior of molecular systems. For this compound, an MD simulation would involve placing the molecule in a simulated environment with its target protein, surrounded by solvent molecules. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time. This provides insights into the conformational changes that both the ligand and the target may undergo during the binding process. Advanced MD protocols can include a charged extra point to accurately model the anisotropic charge distribution on halogen atoms, which is crucial for studying halogen bonding. nih.gov

Quantum Mechanics (QM) and Density Functional Theory (DFT): While MD simulations excel at capturing the dynamics of large systems, QM methods provide a more accurate description of the electronic structure and energetics of molecules. DFT is a widely used QM method that calculates the electron density of a system to determine its energy and other properties. nih.gov For this compound, DFT calculations can be employed to determine the rotational energy barriers of the amide bond and to analyze the nature of non-covalent interactions, such as halogen and hydrogen bonds. nih.gov

Hybrid QM/MM Methods: To balance accuracy and computational cost, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. In this approach, the most critical part of the system, such as the ligand and the immediate binding site residues, is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to establish a correlation between the 3D properties of a series of molecules and their biological activity. nih.gov For a set of related amide derivatives, these methods can generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. nih.gov

Table 1: Overview of Theoretical Methodologies for Ligand-Target Interaction Studies

| Methodology | Application to this compound | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex in a solvent environment. | Provides information on conformational changes, binding pathways, and stability of interactions over time. nih.govnih.govrsc.org |

| Density Functional Theory (DFT) | Calculating electronic structure, interaction energies, and properties of non-covalent bonds. | Elucidates the nature of halogen and hydrogen bonds, and rotational barriers of the amide group. nih.gov |

| Hybrid QM/MM Methods | High-accuracy energy calculations of the binding event, focusing on the active site. | Offers a detailed and accurate picture of the electronic interactions at the core of the binding site. |

| Molecular Docking | Predicting the most stable binding pose within a target's active site. | Identifies key interacting amino acid residues and the geometry of the ligand-receptor complex. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D molecular properties with biological activity across a series of related compounds. | Generates predictive models and visual maps to guide the optimization of ligand structure. nih.gov |

The specific chemical structure of this compound—featuring a chloro- and a fluoro-substituted phenyl ring, an amide linkage, and a propenamide group—dictates the types of non-covalent interactions it can form.

Halogen Bonding: The presence of a chlorine atom on the aromatic ring is particularly significant for its ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the formation of a "σ-hole," an area of positive electrostatic potential on the halogen atom opposite to the C-X bond. In related chloro-substituted compounds, stable interactions between the chlorine atom and a carbonyl oxygen of a protein have been observed in simulations. nih.gov The geometry of these interactions is typically characterized by a C-Cl···O angle of approximately 170° and a halogen-oxygen distance that is close to or less than the sum of their van der Waals radii. nih.gov The fluorine atom on the phenyl ring, being an electron-withdrawing group, is expected to enhance the σ-hole on the chlorine atom, thereby strengthening its halogen bonding potential. nih.gov While fluorine itself is generally not considered a strong halogen bond donor due to its high electronegativity and low polarizability, some studies have investigated the role of C-F···F contacts, which are driven by a combination of dispersion forces and anisotropic electrostatic interactions. researchgate.net

Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows this compound to form strong and directional hydrogen bonds with appropriate residues in a protein's active site, such as the side chains of aspartate, glutamate, serine, or the peptide backbone itself. These interactions are crucial for molecular recognition and binding affinity.

π-Interactions: The electron-rich aromatic ring can participate in several types of π-interactions. These include:

π-π Stacking: Face-to-face or edge-to-face stacking with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

Aromatic-Carbonyl Interactions: An emerging class of non-covalent interactions where the electron-rich arene plane interacts with the electrophilic carbon atom of a carbonyl group. nih.gov

Hydrophobic Interactions: The phenyl ring and the propenamide backbone contribute to the molecule's hydrophobicity, allowing it to form favorable interactions with nonpolar pockets within a protein's binding site.

Table 2: Predicted Non-Covalent Interactions for this compound and Their Typical Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Halogen Bond | Chlorine on phenyl ring (σ-hole) | Carbonyl oxygen, other nucleophiles | ~3.0 - 3.5 | ~170 (C-Cl···O) |

| Hydrogen Bond | Amide N-H | Carbonyl oxygen, hydroxyl groups | ~2.7 - 3.2 | ~150 - 180 (N-H···O) |

| Hydrogen Bond | Carbonyl oxygen, other nucleophiles | Amide C=O | ~2.8 - 3.3 | ~150 - 180 (X-H···O=C) |

| π-π Stacking | Phenyl ring | Aromatic amino acid side chains | ~3.5 - 4.5 | Varies (parallel or T-shaped) |

Structural Characterization and Spectroscopic Analysis for Research Validation

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation (Utilizing related N-arylprop-2-enamides as model systems)

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement of a crystalline solid. uchicago.edunih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical properties and biological activity. While a specific crystal structure for N-(2-chloro-5-fluorophenyl)prop-2-enamide is not publicly available, analysis of closely related N-aryl amides serves as an excellent model for predicting its solid-state characteristics.

Studies on analogous compounds, such as 2-chloro-N-(3-fluorophenyl)acetamide and various N-(substituted phenyl)-2-chloroacetamides, reveal common structural motifs. researchgate.netnih.gov In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, forming chains or more complex three-dimensional networks. researchgate.netnih.gov For instance, in the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into C(4) chains by N—H···O hydrogen bonds. researchgate.net

These model systems strongly suggest that this compound would crystallize in a highly ordered structure governed by strong N—H···O hydrogen bonds and exhibit a near-planar conformation of the amide linkage.

Table 1: Representative Crystallographic Data for a Model Compound, 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.net This data provides a model for the type of structural information obtained from X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₈H₇ClFNO |

| Molecular Weight ( g/mol ) | 187.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0441 (2) |

| b (Å) | 18.2374 (7) |

| c (Å) | 8.8653 (3) |

| β (°) | 99.843 (1) |

| Volume (ų) | 803.53 (5) |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nih.gov For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive proof of its constitution, while advanced techniques like dynamic NMR (DNMR) can reveal conformational changes occurring on the NMR timescale. researchgate.netnih.gov

Substituted acrylamides are known to exist as a mixture of two slowly interconverting rotamers (rotational isomers) in solution due to the high rotational barrier of the amide C-N bond. researchgate.netnih.gov These are designated as the Z-isomer (where the substituents on the nitrogen and carbonyl carbon are on the same side of the C-N bond) and the E-isomer (where they are on opposite sides). Dynamic NMR studies on various N-arylprop-2-enamides have established that they exist as a mixture of these two forms, with the E-rotamer typically being the slightly more stable and thus predominant form in solution. researchgate.netnih.gov The free energy of activation for this rotational process is generally found to be in the range of 15-17 kcal/mol. researchgate.netnih.gov This dynamic behavior would be observable for this compound, likely resulting in a doubling of some signals in the NMR spectrum at room temperature, corresponding to the two rotamers.

The ¹H NMR spectrum would be characterized by distinct signals for the vinyl protons of the prop-2-enamide group and the aromatic protons of the 2-chloro-5-fluorophenyl ring. The vinyl protons typically appear as a complex set of multiplets due to geminal, cis, and trans couplings. The aromatic region would show signals whose splitting patterns are dictated by the chlorine and fluorine substituents. The amide proton (N-H) would appear as a broad singlet. The ¹³C NMR spectrum would similarly show distinct resonances for the carbonyl carbon, the vinyl carbons, and the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting C-F coupling. acs.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound in a Non-polar Solvent (e.g., CDCl₃). Values are estimated based on data from analogous N-substituted acrylamides and chloroacetamides. nih.govacs.org

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Expected) |

| Amide Proton | ¹H | 8.0 - 10.5 | Broad Singlet (br s) |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Doublet of Doublets (dd), Multiplets (m) |

| Vinyl Protons | ¹H | 5.5 - 6.5 | Multiplets (m) |

| Carbonyl Carbon | ¹³C | 163 - 166 | Singlet (s) |

| Aromatic Carbons | ¹³C | 110 - 140 | Singlets (s), Doublets (d, due to C-F coupling) |

| Vinyl Carbons | ¹³C | 125 - 135 | Singlets (s) |

Mass Spectrometry for Mechanistic Adduct Identification and Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provides structural information through analysis of fragmentation patterns. libretexts.org Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak is readily identified. This is often observed as an adduct, for example, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. acdlabs.com

Under higher energy conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule fragments in a predictable manner. The fragmentation patterns of N-aryl amides are well-documented. nih.govnih.gov For this compound, key fragmentations would likely involve:

Cleavage of the amide bond: This can occur on either side of the carbonyl group. Cleavage between the carbonyl carbon and the nitrogen would lead to the formation of an acylium ion (CH₂=CH-C≡O⁺) and the 2-chloro-5-fluoroaniline (B1301171) radical, or their corresponding charged and neutral counterparts.

McLafferty Rearrangement: While less common for acrylamides compared to other carbonyl compounds, it remains a possibility.

Fragmentation of the aromatic ring: Loss of substituents like Cl or subsequent fragmentation of the phenyl ring can occur.

Cleavage alpha to the carbonyl group: For N-aryl substituted acetamides, a primary fragmentation process is the loss of an aromatic hydrogen atom from the molecular ion. nih.gov Another typical fragmentation involves cleavage of the bond alpha to the carbonyl function. nih.gov

Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of the substituents and the core acrylamide (B121943) framework. The presence of chlorine would also impart a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for any fragment containing the chlorine atom, further aiding in spectral interpretation.

Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry. Based on common fragmentation patterns of N-aryl amides. nih.govnist.gov

| Fragment Description | Proposed Structure / Formula | Predicted m/z (for ³⁵Cl isotope) |

| Molecular Ion [M]⁺ | [C₉H₇ClFNO]⁺ | 200 |

| Protonated Molecule [M+H]⁺ | [C₉H₈ClFNO]⁺ | 201 |

| Acryloyl Cation | [C₃H₃O]⁺ | 55 |

| 2-chloro-5-fluorophenylaminyl Cation | [C₆H₄ClFN]⁺ | 144 |

| Fragment from cleavage alpha to carbonyl (loss of ketene) | [C₇H₅ClFN]⁺ | 157 |

| Loss of acryloyl group | [C₆H₅ClFN]⁺ | 145 |

Structure Reactivity Relationship Srr Studies of N 2 Chloro 5 Fluorophenyl Prop 2 Enamide and Analogs

Correlating Substituent Effects (Halogens, Acrylamide (B121943) Moiety) with Chemical Reactivity Profiles

The reactivity of N-(2-chloro-5-fluorophenyl)prop-2-enamide is significantly influenced by the electronic properties of its constituent parts: the halogenated phenyl ring and the acrylamide moiety. The interplay of these features dictates the compound's susceptibility to nucleophilic attack, a key aspect of its chemical profile.

The acrylamide group, an α,β-unsaturated carbonyl system, is an inherent electrophile. The β-carbon is susceptible to nucleophilic attack, most notably through a Michael addition reaction. The reactivity of this system can be finely tuned by the substituents on the N-aryl ring.

In the case of this compound, the phenyl ring is substituted with two electron-withdrawing halogen atoms: chlorine at the ortho-position and fluorine at the meta-position (relative to the point of attachment of the prop-2-enamide group). Both chlorine and fluorine exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the benzene ring and, by extension, the nitrogen atom of the amide. This inductive withdrawal of electron density enhances the electrophilic character of the β-carbon of the acrylamide moiety, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted N-phenylprop-2-enamide.

Studies on analogous N-arylacrylamides have demonstrated that the presence of electron-withdrawing groups on the aromatic ring generally leads to an increased rate of reaction with nucleophiles such as thiols. Conversely, electron-donating groups on the aryl ring decrease the reactivity of the acrylamide. This relationship can be quantified and is a cornerstone of understanding the chemical behavior of this class of compounds.

The following table illustrates the expected relative reactivity of a series of N-phenylprop-2-enamide analogs based on the electronic nature of their substituents. The reactivity is predicted to increase with the electron-withdrawing strength of the substituents.

| Compound | Substituents | Expected Relative Reactivity | Rationale |

|---|---|---|---|

| N-phenylprop-2-enamide | None | Base | Unsubstituted reference compound. |

| N-(4-methoxyphenyl)prop-2-enamide | 4-OCH3 (electron-donating) | Lower | The methoxy group donates electron density to the ring, reducing the electrophilicity of the acrylamide. |

| N-(4-methylphenyl)prop-2-enamide | 4-CH3 (electron-donating) | Lower | The methyl group is weakly electron-donating, slightly reducing reactivity compared to the unsubstituted analog. |

| N-(4-chlorophenyl)prop-2-enamide | 4-Cl (electron-withdrawing) | Higher | The chloro group is electron-withdrawing, increasing the electrophilicity of the acrylamide. |

| This compound | 2-Cl, 5-F (electron-withdrawing) | Significantly Higher | The combined inductive effect of two halogen substituents strongly increases the electrophilicity of the acrylamide moiety. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. These models are invaluable tools in predictive chemistry, allowing for the estimation of reactivity for novel compounds without the need for empirical testing.

For this compound and its analogs, a QSRR model could be developed to predict their reaction rates with a specific nucleophile, for instance, a biologically relevant thiol like glutathione. The development of such a model typically involves the following steps:

Data Set Assembly: A series of N-arylprop-2-enamide analogs with diverse substituents on the aryl ring would be synthesized.

Reactivity Measurement: The reaction rates of these compounds with a chosen nucleophile would be experimentally determined under standardized conditions.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., Hammett constants, calculated atomic charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the observed reactivity. The predictive power of the model would then be rigorously validated using both internal and external validation techniques.

For this compound, key descriptors in a QSRR model would likely include:

Electronic Descriptors: The Hammett constants (σ) for the 2-chloro and 5-fluoro substituents would be critical, as they quantify the electron-withdrawing nature of these groups. Computational descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylamide system would also be highly relevant, as a lower LUMO energy generally correlates with higher electrophilicity.

Steric Descriptors: Steric parameters might be included to account for any hindrance to the approach of the nucleophile, particularly from the ortho-chloro substituent.

Hydrophobicity Descriptors: The partition coefficient (logP) could be important if the reaction is carried out in a multiphasic system.

The following table provides a hypothetical set of descriptors and their potential correlation with the reactivity of this compound in a QSRR model.

| Descriptor | Hypothetical Value for this compound | Expected Correlation with Reactivity | Rationale |

|---|---|---|---|

| Sum of Hammett Constants (Σσ) | Positive | Positive | Both chloro and fluoro substituents have positive Hammett constants, indicating they are electron-withdrawing and thus increase reactivity. |

| LUMO Energy | Low | Negative | Electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles. |

| Calculated Charge on β-carbon | Positive | Positive | A more positive partial charge on the β-carbon indicates greater electrophilicity and higher reactivity. |

| Molecular Volume | Moderate | Weakly Negative | Larger substituents may introduce steric hindrance, slightly decreasing reactivity. |

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemical and energetic aspects of a chemical reaction. In the context of this compound, these effects play a crucial role in determining the geometry of the transition state and, consequently, the stereochemical outcome of reactions such as the Michael addition.

The conformation of the this compound molecule is a key factor. The amide bond has partial double bond character, leading to restricted rotation and the possibility of s-cis and s-trans conformations. The relative stability of these conformers, influenced by steric and electronic interactions between the phenyl ring and the acrylamide moiety, will affect the presentation of the electrophilic double bond to an approaching nucleophile.

The presence of the ortho-chloro substituent is particularly significant. It can exert a steric effect, potentially hindering the approach of a nucleophile from one face of the molecule. Furthermore, the lone pairs of electrons on the chlorine and fluorine atoms can have stereoelectronic implications. While their primary influence is inductive withdrawal, there can be a weaker, opposing resonance effect (+M) where a lone pair is donated to the π-system of the benzene ring. The orientation of the p-orbitals of the halogens relative to the π-system of the ring will dictate the extent of this resonance interaction, which in turn can subtly modulate the electron density and reactivity of the molecule.

During a nucleophilic attack on the β-carbon, a transition state is formed where this carbon begins to rehybridize from sp2 to sp3. The stereoelectronic properties of the substituents on the phenyl ring can influence the stability of this transition state. For instance, the electron-withdrawing nature of the chloro and fluoro groups helps to stabilize the developing negative charge on the α-carbon in the transition state of a Michael addition.

The following table outlines the potential stereoelectronic effects of the substituents in this compound on its reactivity.

| Effect | Contributing Moiety | Impact on Reaction Outcome |

|---|---|---|

| Inductive Effect (-I) | 2-Chloro and 5-Fluoro substituents | Increases the electrophilicity of the β-carbon, accelerating the rate of nucleophilic attack. Stabilizes the negative charge developing on the α-carbon in the transition state. |

| Steric Hindrance | 2-Chloro substituent | May influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity if the nucleophile or the acrylamide moiety is chiral. Can also affect the rotational barrier around the N-C(aryl) bond. |

| Conformational Preference (s-cis vs. s-trans) | Amide bond and N-aryl group | The predominant conformation will present a specific face of the double bond to the nucleophile, which can be critical for stereoselective reactions. |

| Resonance Effect (+M) | 2-Chloro and 5-Fluoro substituents | A minor effect compared to the inductive effect. The donation of lone pair electrons into the ring can slightly counteract the electron-withdrawing nature of the halogens. |

Research on this compound Remains Limited in Publicly Available Scientific Literature

The acrylamide functional group is recognized as a reactive electrophile, often employed as a "warhead" in the design of covalent inhibitors. These inhibitors form a stable, covalent bond with their biological targets, typically with a nucleophilic amino acid residue like cysteine. This mechanism of action can lead to potent and prolonged inhibition, a desirable characteristic in drug discovery and for chemical probes used to study protein function. The chloro and fluoro substitutions on the phenyl ring would be expected to modulate the electronic properties and reactivity of the acrylamide, as well as influence its binding affinity and selectivity for a particular target protein.

In the field of materials science, acrylamide derivatives are widely used as monomers in the synthesis of polymers. The reactivity of the double bond in the prop-2-enamide structure allows for polymerization, leading to the formation of polyacrylamides. The specific substitutions on the phenyl ring of this compound could theoretically be used to impart specific properties, such as altered thermal stability, hydrophobicity, or refractive index, to a resulting polymer.

However, despite these general principles, specific studies detailing the design of this compound as a chemical probe, investigations into its molecular targeting mechanisms via electrophilic conjugation, or theoretical explorations of its potential in advanced organic materials could not be located. The absence of such literature suggests that this compound may be a novel compound, a synthetic intermediate that has not been extensively studied for its own properties, or a compound that has been investigated under a different nomenclature not readily identifiable through standard chemical structure and name searches.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific applications and mechanisms of this compound in chemical biology and materials science. Without such dedicated studies, any discussion of its specific roles in these fields remains speculative and based on the known functions of related chemical structures.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloro-5-fluorophenyl)prop-2-enamide, and how can reaction conditions be optimized?

The compound can be synthesized via a condensation reaction between 2-chloro-5-fluoroaniline and acryloyl chloride. Key steps include:

- Acylation : React 2-chloro-5-fluoroaniline with acryloyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .

- Yield Optimization : Control temperature (0–5°C during acylation) to minimize side reactions like polymerization of the acryloyl group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Use - and -NMR to verify the presence of the enamide backbone (characteristic vinyl protons at δ 6.2–6.8 ppm and carbonyl carbon at ~165 ppm) and aromatic substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out impurities .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What functional groups in this compound influence its chemical reactivity?

- Enamide Group : Participates in Michael additions or cycloadditions due to the α,β-unsaturated carbonyl system.

- Aromatic Chloro and Fluoro Substituents : Direct electrophilic substitution reactions (e.g., nitration) at specific positions, guided by the electron-withdrawing effects of Cl and F .

- Amide Bond : Susceptible to hydrolysis under acidic/basic conditions; stability studies should use buffers (pH 6–8) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Byproducts : Unreacted aniline or acryloyl chloride derivatives. Use quenching steps (e.g., aqueous NaHCO) and rigorous washing .

- Polymerization : Add inhibitors like hydroquinone during synthesis and store the product at low temperatures .

- Analytical Mitigation : Combine GC-MS and HPLC to track impurities; optimize recrystallization solvents (e.g., ethanol/water) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from solvent polarity, temperature gradients, or trace moisture. Systematic DOE (Design of Experiments) approaches are recommended:

- Vary solvents (e.g., THF vs. DCM) and bases (EtN vs. DMAP) to assess their impact on reaction kinetics .

- Use in-situ FTIR to monitor acryloyl chloride consumption and identify side reactions .

Q. What computational strategies predict the biological targets of this compound?

- Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina. Focus on conserved ATP-binding pockets, as similar enamide derivatives inhibit kinases like EGFR .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bonding interactions with key residues (e.g., Lys745 in EGFR) .

Q. How do structural modifications at the 2-chloro and 5-fluoro positions affect bioactivity?

- SAR Studies : Synthesize analogs with Br, NO, or CH substituents. Compare IC values in enzyme assays (e.g., COX-2 inhibition).

- Electron-Withdrawing Effects : Fluorine’s ortho/para-directing nature may enhance binding to hydrophobic enzyme pockets, while chlorine increases electrophilicity for covalent interactions .

Q. What crystallographic methods resolve challenges in characterizing polymorphs of this compound?

- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to model disorder in the enamide group. Apply TWIN commands for twinned crystals .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing differences between polymorphs .

Q. How can hydrogen-bonding patterns explain stability differences in solid-state vs. solution?

- X-ray Diffraction : Identify key H-bond donors (amide NH) and acceptors (carbonyl O) in the crystal lattice. Compare with solution-state NMR (DMSO-d vs. CDCl) to assess solvent-dependent conformational changes .

- Thermogravimetric Analysis (TGA) : Correlate dehydration events with H-bond network breakdown .

Q. What strategies address discrepancies between experimental and theoretical NMR chemical shifts?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute shifts with GIAO (Gauge-Independent Atomic Orbital) method. Adjust for solvent effects (PCM model) .

- Dynamic Effects : Use EXSY NMR to detect rotameric equilibria in the enamide group that may explain peak broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.